molecular formula C21H20N2O4S B3730712 4-methoxy-3-[(3-methylphenyl)sulfamoyl]-N-phenylbenzamide

4-methoxy-3-[(3-methylphenyl)sulfamoyl]-N-phenylbenzamide

Cat. No.: B3730712
M. Wt: 396.5 g/mol
InChI Key: GDEDHTNNZRMKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-3-[(3-methylphenyl)sulfamoyl]-N-phenylbenzamide is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a sulfamoyl group, and a phenylbenzamide moiety

Preparation Methods

The synthesis of 4-methoxy-3-[(3-methylphenyl)sulfamoyl]-N-phenylbenzamide typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature. Industrial production methods may involve optimization of these reaction conditions to increase yield and reduce costs .

Chemical Reactions Analysis

4-methoxy-3-[(3-methylphenyl)sulfamoyl]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methoxy-3-[(3-methylphenyl)sulfamoyl]-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-3-[(3-methylphenyl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the specific targets .

Comparison with Similar Compounds

4-methoxy-3-[(3-methylphenyl)sulfamoyl]-N-phenylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

4-methoxy-3-[(3-methylphenyl)sulfamoyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-15-7-6-10-18(13-15)23-28(25,26)20-14-16(11-12-19(20)27-2)21(24)22-17-8-4-3-5-9-17/h3-14,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEDHTNNZRMKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-3-[(3-methylphenyl)sulfamoyl]-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-3-[(3-methylphenyl)sulfamoyl]-N-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-methoxy-3-[(3-methylphenyl)sulfamoyl]-N-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
4-methoxy-3-[(3-methylphenyl)sulfamoyl]-N-phenylbenzamide
Reactant of Route 5
Reactant of Route 5
4-methoxy-3-[(3-methylphenyl)sulfamoyl]-N-phenylbenzamide
Reactant of Route 6
Reactant of Route 6
4-methoxy-3-[(3-methylphenyl)sulfamoyl]-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.